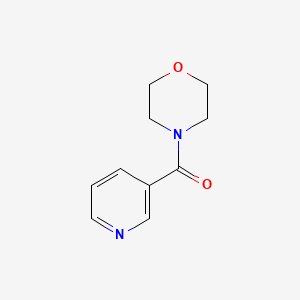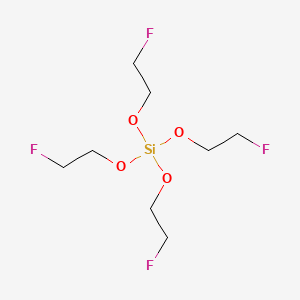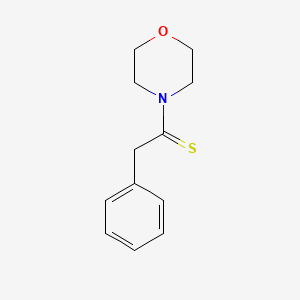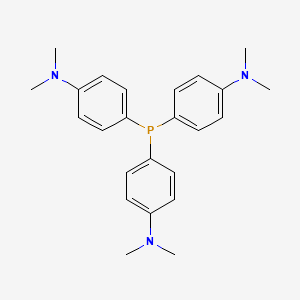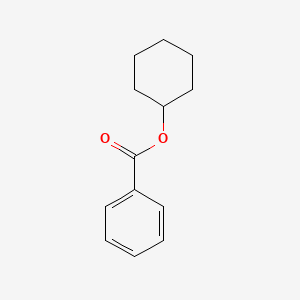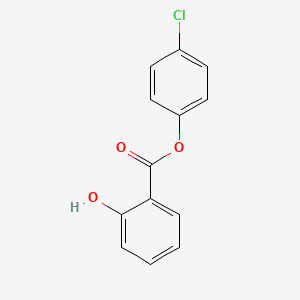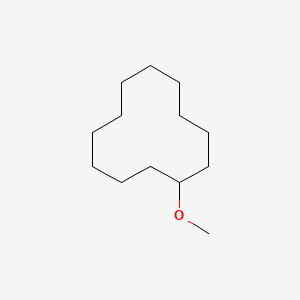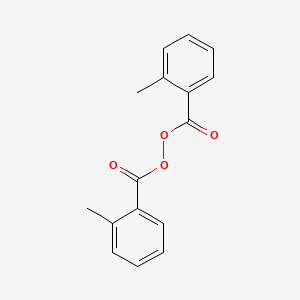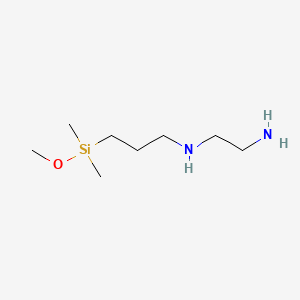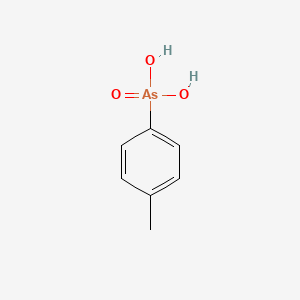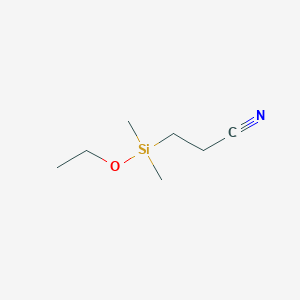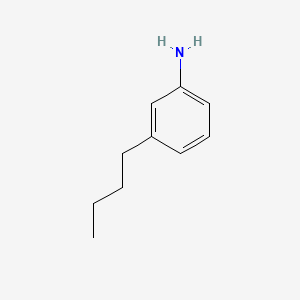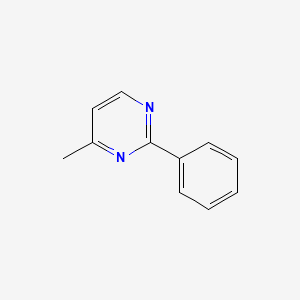
4-Methyl-2-phenylpyrimidine
Descripción general
Descripción
4-Methyl-2-phenylpyrimidine is a chemical compound with the CAS Number: 34771-48-7 . It has a molecular weight of 170.21 and its IUPAC name is 4-methyl-2-phenylpyrimidine .
Molecular Structure Analysis
The molecular structure of 4-Methyl-2-phenylpyrimidine is represented by the linear formula C11H10N2 . The InChI code for this compound is 1S/C11H10N2/c1-9-7-8-12-11(13-9)10-5-3-2-4-6-10/h2-8H,1H3 .Physical And Chemical Properties Analysis
4-Methyl-2-phenylpyrimidine has a molecular weight of 170.21 .Aplicaciones Científicas De Investigación
Cerebral Protective Agents
4-Methyl-2-phenylpyrimidine derivatives have been studied for their potential as cerebral protective agents. Novel derivatives of this compound, specifically those with an amino moiety in the C-5 or C-6 position, have shown promising anti-anoxic (AA) activity and anti-lipid peroxidation activities in animal models. These activities suggest potential benefits in conditions related to cerebral anoxia and lipid peroxidation in the brain (Kuno et al., 1992).
Antimicrobial Activity
Studies on 4-methyl-2-phenylpyrimidine derivatives have revealed significant antimicrobial properties. Research focusing on the impact of different substituents on the antimicrobial effectiveness of these derivatives found that the presence and position of chlorine or methyl groups can greatly influence their antimicrobial capabilities (Korona-Głowniak et al., 2021).
Organometallic Chemistry
In organometallic chemistry, 4-methyl-2-phenylpyrimidine has been used as a precursor in the synthesis of cyclometallated compounds. These compounds have applications in catalysis and materials science. For example, cyclopalladation reactions involving phenylpyrimidines, including 4-methyl-2-phenylpyrimidine derivatives, have been extensively studied (Caygill et al., 1990).
Nonlinear Optical Properties
Research into the nonlinear optical properties of thiopyrimidine derivatives, including those with a 4-methyl-2-phenylpyrimidine structure, has shown potential applications in the fields of photonics and optoelectronics. These properties are essential for the development of new materials for optical and electronic devices (Hussain et al., 2020).
Corrosion Inhibition
Phenylpyrimidine derivatives, including 4-methyl-2-phenylpyrimidine, have been studied for their effectiveness as corrosion inhibitors, particularly for steel in acidic environments. Their ability to adsorb onto metal surfaces and inhibit corrosion makes them valuable in industrial applications (Liu Xianghong et al., 2014).
Cancer Research
4-Methyl-2-phenylpyrimidine derivatives have been evaluated for their cytotoxic activity against various cancer cell lines. These compounds offer insights into new potential treatments for certain types of cancers, including non-small-cell lung carcinoma (NSCLC) (Toviwek et al., 2017).
Propiedades
IUPAC Name |
4-methyl-2-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-7-8-12-11(13-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPENFJAKMNONFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344619 | |
| Record name | 4-Methyl-2-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-phenylpyrimidine | |
CAS RN |
34771-48-7 | |
| Record name | 4-Methyl-2-phenylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34771-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-methylenebis[N,N-dimethyl-2-nitroaniline]](/img/structure/B1605076.png)
